Cléomiscosine A

Vue d'ensemble

Description

Synthesis Analysis

The total synthesis of Cleomiscosin A involves complex chemical processes. For instance, the synthesis of cleomiscosin C, a related compound, has been achieved through regioselective cycloaddition reactions, highlighting the intricate steps involved in the synthesis of these compounds (Kuboki et al., 2008). Another approach for Cleomiscosin A synthesis utilized keto-ester preparation from readily available materials, followed by specific reduction and hydrolysis steps (Tanaka, Kato, & Itô, 1985).

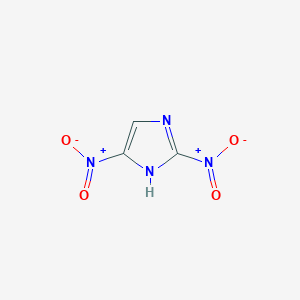

Molecular Structure Analysis

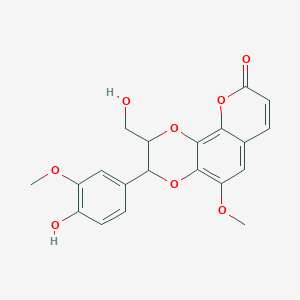

The molecular structure of Cleomiscosin A has been established through spectroscopic studies and chemical reactions. It features a unique coumarinolignoid framework that contributes to its biological activities (Arisawa et al., 1984). Spectroscopy plays a crucial role in elucidating the structure of Cleomiscosin A, demonstrating the compound's complex nature and the importance of advanced analytical techniques in natural product research (Begum, 2013).

Chemical Reactions and Properties

Cleomiscosin A undergoes various chemical reactions, highlighting its reactivity and functional versatility. For example, novel derivatives of Cleomiscosin A have been synthesized using electrophilic substitution reactions, leading to compounds with potent anti-inflammatory activity (Sharma et al., 2010). These reactions not only expand the chemical diversity of Cleomiscosin A derivatives but also enhance their pharmacological profile.

Applications De Recherche Scientifique

Antagoniste potentiel de la lymphopotéine stromale thymique

La cléomiscosine A a été identifiée comme un antagoniste potentiel de la lymphopotéine stromale thymique (TSLP), une protéine qui joue un rôle crucial dans le développement de troubles allergiques inflammatoires tels que l'asthme, la dermatite atopique et la rhinite allergique . La this compound présente une activité anti-inflammatoire et a montré une bonne affinité de liaison et des interactions avec le site de liaison du récepteur TSLP (TSLPR) sur le TSLP .

Activité anti-inflammatoire

Il a été rapporté que la this compound présentait une activité anti-inflammatoire dans plusieurs études in vitro, in vivo et in silico . Cela en fait un candidat potentiel pour le traitement de diverses maladies inflammatoires.

Traitement des maladies allergiques

En raison de son potentiel d'inhibition du TSLP, la this compound est à l'étude pour le traitement des maladies allergiques . Une validation expérimentale supplémentaire est nécessaire pour confirmer son efficacité.

Inhibition de l'oxydation du LDL

Il a été constaté que la this compound inhibait l'oxydation des lipoprotéines de basse densité (LDL) médiée par des ions cuivre catalytiques (Cu 2+) ou des radicaux libres . Cette propriété pourrait la rendre utile dans la prévention de l'athérosclérose, une maladie dans laquelle la plaque s'accumule à l'intérieur des artères.

Source naturelle de coumarinolignoïdes

La this compound est un coumarinolignoïde naturel extrait d'une herbe annuelle Cleome viscosa . Cette herbe est traditionnellement utilisée pour le traitement de différentes maladies, ce qui indique la valeur médicinale potentielle de la this compound.

Bonnes propriétés pharmacocinétiques

Il a été constaté que la this compound présentait de bonnes propriétés pharmacocinétiques et n'était pas cancérigène . Elle respecte également la règle des cinq de Lipinski, qui est une règle empirique pour évaluer la ressemblance aux médicaments ou pour déterminer si un composé chimique présentant une certaine activité pharmacologique ou biologique possède des propriétés qui en feraient un médicament oralement actif probable chez l'homme .

Mécanisme D'action

Target of Action

Cleomiscosin A, a natural coumarinolignoid, has been found to primarily target TNF-alpha secretion in mouse peritoneal macrophages . TNF-alpha is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons.

In addition, Cleomiscosin A has also been reported to inhibit the main protease of SARS-CoV-2 , and it has shown potential anti-inflammatory activities, especially against pro-inflammatory cytokines .

Mode of Action

Cleomiscosin A interacts with its targets by binding to specific residues on the active site of the targeted protein, leading to specific inhibition . For example, in the case of SARS-CoV-2, Cleomiscosin A could bind to Gln189, Glu166, Cys145, His41, and Met165 residues on the active site of the targeted protein .

Biochemical Pathways

It is known that cleomiscosin a has an inhibitory effect on the secretion of tnf-alpha , a key regulator of inflammatory responses. Therefore, it can be inferred that Cleomiscosin A may affect the pathways related to inflammation and immune response.

Pharmacokinetics

Cleomiscosin A is reported to have good pharmacokinetic properties . It is soluble, non-carcinogenic, and passes Lipinski’s rule of five, which predicts good absorption or permeation . .

Result of Action

The primary result of Cleomiscosin A’s action is the inhibition of TNF-alpha secretion in mouse peritoneal macrophages . This leads to a reduction in inflammation, given the role of TNF-alpha as a pro-inflammatory cytokine. Furthermore, Cleomiscosin A has been found to dose-dependently inhibit LDL oxidation, which suggests that it could be beneficial in preventing LDL oxidation in atherosclerotic lesions .

Action Environment

The action, efficacy, and stability of Cleomiscosin A can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used, and its stability can be influenced by storage conditions . .

Propriétés

IUPAC Name |

(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-13-7-10(3-5-12(13)22)17-15(9-21)26-20-18-11(4-6-16(23)27-18)8-14(25-2)19(20)28-17/h3-8,15,17,21-22H,9H2,1-2H3/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBGWPJNUZMLCA-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317390 | |

| Record name | Cleomiscosin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76948-72-6 | |

| Record name | Cleomiscosin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76948-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cleomiscosin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Cleomiscosin A has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. [] This suggests that Cleomiscosin A may exert its anti-inflammatory effects by suppressing the production of pro-inflammatory mediators like NO.

A: Studies have demonstrated that Cleomiscosin A can inhibit TNF-α secretion from mouse peritoneal macrophages. [] This suggests a potential role for Cleomiscosin A in modulating inflammatory responses by targeting TNF-α.

A: Cleomiscosin A, in combination with Cleomiscosin B and C, has demonstrated significant hepatoprotective effects against carbon tetrachloride (CCl4)-induced hepatotoxicity in rat models. [] These effects are attributed to the potential of these coumarinolignoids to protect liver cells from damage.

ANone: The molecular formula of Cleomiscosin A is C20H18O7, and its molecular weight is 370.36 g/mol.

A: The structure of Cleomiscosin A has been elucidated using various spectroscopic techniques, including UV, IR, 1D and 2D NMR, and mass spectrometry (MS), including EI-MS and HR-EI-MS. [, , , , , , ]

ANone: The provided research papers primarily focus on the isolation, structural characterization, and biological activity of Cleomiscosin A. Detailed studies on its material compatibility and stability under various conditions are not available in these papers.

ANone: The provided research papers do not indicate any catalytic properties associated with Cleomiscosin A. The focus is primarily on its isolation, identification, and biological activities.

A: Yes, Cleomiscosin A has been investigated using molecular docking studies to assess its potential as an inhibitor of SARS-CoV-2 main protease (Mpro). [, , ] These studies provide insights into the binding affinity and potential interactions of Cleomiscosin A with the target protein.

A: Research suggests that the presence of a specific structural feature in Cleomiscosin A contributes to its potent tyrosinase inhibition. [] This finding highlights the importance of structural elements in determining the biological activity of Cleomiscosin A and its potential analogs.

A: While specific SAR studies for all activities of Cleomiscosin A are limited in the provided research, the isolation of regioisomers like Cleomiscosin B and malloapelins A-C suggests that structural variations can influence biological activity. [, ] Further research focused on SAR would provide a more comprehensive understanding of how structural modifications impact Cleomiscosin A's properties.

ANone: The provided research papers primarily focus on the isolation, characterization, and biological activity of Cleomiscosin A. There is limited information available regarding specific formulation strategies to improve its stability or bioavailability. Further research is needed to explore potential formulation approaches.

ANone: The provided research papers primarily focus on the isolation, characterization, and biological activities of Cleomiscosin A. Detailed studies regarding its environmental impact, degradation, and potential ecotoxicological effects are not available in these papers.

ANone: The research papers primarily focus on in vitro studies and do not provide comprehensive data on the ADME of Cleomiscosin A. Further investigations are required to understand its pharmacokinetic profile.

A: Researchers have employed LPS-stimulated RAW264.7 macrophages to investigate the anti-inflammatory properties of Cleomiscosin A in vitro. [, ] This cell line serves as a valuable model for studying inflammatory responses and the effects of potential anti-inflammatory agents.

A: Cleomiscosin A, along with Cleomiscosin B and C, has been studied in a CCl4-induced hepatotoxicity rat model to evaluate its hepatoprotective potential. [] This model is widely used to assess the ability of compounds to protect the liver from damage.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.